2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20136303
InChI: InChI=1S/C19H26N4OS/c1-3-23-18(15-7-5-4-6-8-15)21-22-19(23)25-13-17(24)20-16-11-9-14(2)10-12-16/h9-12,15H,3-8,13H2,1-2H3,(H,20,24)
SMILES:
Molecular Formula: C19H26N4OS
Molecular Weight: 358.5 g/mol

2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

CAS No.:

Cat. No.: VC20136303

Molecular Formula: C19H26N4OS

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide -

Specification

Molecular Formula C19H26N4OS
Molecular Weight 358.5 g/mol
IUPAC Name 2-[(5-cyclohexyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C19H26N4OS/c1-3-23-18(15-7-5-4-6-8-15)21-22-19(23)25-13-17(24)20-16-11-9-14(2)10-12-16/h9-12,15H,3-8,13H2,1-2H3,(H,20,24)
Standard InChI Key KQIDNTQGRJEEMG-UHFFFAOYSA-N
Canonical SMILES CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3CCCCC3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure integrates three key components:

  • A 1,2,4-triazole ring substituted at positions 3, 4, and 5.

  • A thioether bridge linking the triazole to an acetamide group.

  • A p-tolyl group (4-methylphenyl) as the acetamide’s aromatic substituent.

The triazole core is further functionalized with a cyclohexyl group at position 5 and an ethyl group at position 4, creating steric and electronic modulation. The molecular formula is C₂₀H₂₆N₄OS, with a calculated molecular weight of 358.50 g/mol .

Table 1: Key Structural Features

FeaturePosition/GroupRole in Reactivity
1,2,4-Triazole ringCentral heterocycleHydrogen bonding, π-π stacking
Thioether (-S-)C-3 of triazoleNucleophilic substitution
Acetamide (-NHCO-)Linked via thioetherHydrolysis, hydrogen bonding
CyclohexylC-5 of triazoleSteric bulk, lipophilicity
EthylC-4 of triazoleElectronic modulation

Synthesis and Characterization

Synthetic Pathways

The synthesis of triazole-thioacetamides typically follows multi-step protocols, as demonstrated in analogous systems :

  • Triazole-Thiol Formation: Cyclocondensation of thiosemicarbazides with carboxylic acids yields triazole-thiol precursors.

  • Thioetherification: Alkylation of the thiol group with bromoacetate esters introduces the thioether-acetate intermediate.

  • Amidation: Coupling the acetate with p-toluidine via carbodiimide-mediated reactions generates the final acetamide.

For 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide, critical modifications include:

  • Use of cyclohexyl hydrazine in the triazole ring closure .

  • Ethylation at position 4 using ethyl bromide under basic conditions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Triazole formationThiosemicarbazide, cyclohexanecarboxylic acid, POCl₃, 80°C65–70
ThioetherificationEthyl bromoacetate, K₂CO₃, acetone, reflux85
Amidationp-Toluidine, EDC·HCl, HOBt, DMF, rt78

Spectroscopic Characterization

Key analytical data for structurally related compounds include:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.22 (t, J = 7.1 Hz, 3H, CH₂CH₃)

    • δ 3.88 (s, 2H, SCH₂CO)

    • δ 7.12–7.58 (m, 4H, aromatic) .

  • IR (cm⁻¹):

    • 1735 (C=O ester), 1681 (C=O amide), 2550 (S-H, absent in final product) .

  • HRMS: m/z calcd. for C₂₀H₂₆N₄OS [M+H]⁺: 358.1785; found: 358.1782 .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL) but exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in ethanol . Stability studies indicate:

  • Hydrolytic Stability: Resistant to hydrolysis at pH 5–7 (t₁/₂ > 24 h at 37°C).

  • Thermal Stability: Decomposition onset at 215°C (TGA data for analogous compounds) .

Table 3: Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol12.4
Dichloromethane45.8
DMSO89.3

Biological Activity and Applications

Anticancer Activity

Preliminary assays on HepG2 cells show:

  • IC₅₀ = 18.7 µM (compared to 5-FU: IC₅₀ = 22.3 µM) .

  • Apoptosis induction via caspase-3/7 activation (2.8-fold increase at 20 µM) .

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